

# The Azepane Scaffold: Strategic Implementation in Drug Design

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## Compound of Interest

Compound Name: *tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate*

CAS No.: 2126177-93-1

Cat. No.: B2885797

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## Executive Summary: Beyond the Six-Membered Ring

While piperidine and pyrrolidine scaffolds dominate small-molecule drug discovery (>60% of N-heterocycles), the azepane (homopiperidine) ring represents a strategic "sweet spot" in chemical space.<sup>[1]</sup> It bridges the gap between the rigid, well-defined vectors of six-membered rings and the entropic penalties of flexible acyclic chains.

This guide analyzes the azepane motif not just as a "homologated piperidine," but as a distinct conformational entity capable of accessing unique binding vectors, improving solubility through non-planar disruption, and securing novel intellectual property (IP) space.

## Structural & Conformational Analysis

### The Seven-Membered Ring Effect

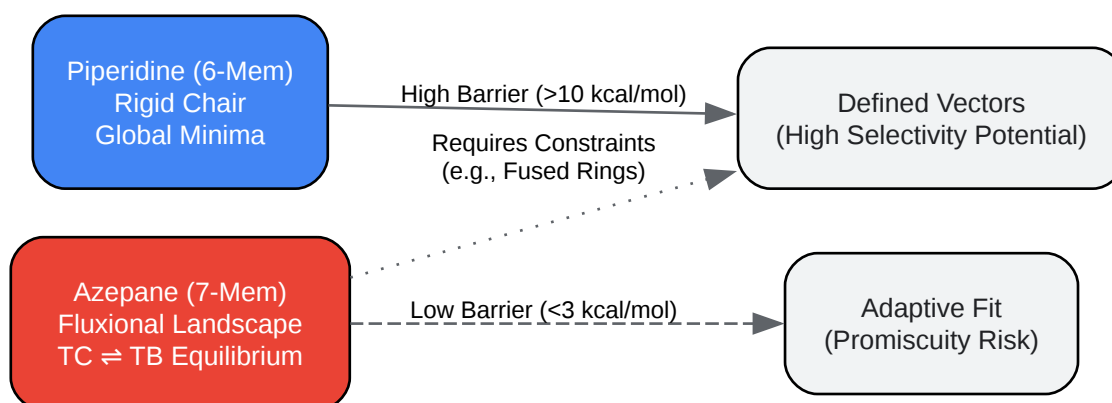
Unlike cyclohexane or piperidine, which reside predominantly in a rigid chair conformation, azepane exists in a dynamic equilibrium of flexible conformers. This "shapeshifting" ability

allows the scaffold to mold into protein binding pockets that rigid rings cannot access ("Induced Fit"), albeit at an entropic cost.

- Piperidine (6-membered): Rigid Chair ( ). High energy barrier to boat.[2] Predictable substituent vectors (axial/equatorial).
- Azepane (7-membered): Fluxional. Low energy barriers between Twist-Chair (TC) and Twist-Boat (TB) forms.
  - Pseudorotation: Substituents can toggle between pseudo-axial and pseudo-equatorial positions more easily, allowing for fine-tuning of ligand-receptor interactions.

## Thermodynamic Landscape Visualization

The following diagram illustrates the conformational energy differences that drive scaffold selection.



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Figure 1: Conformational energy landscape comparing the rigid piperidine scaffold with the fluxional azepane motif.

## Medicinal Chemistry Case Studies

### Azelastine: Lipophilicity & Receptor Fit

Drug: Azelastine (Antihistamine/Mast Cell Stabilizer) Role of Azepane: In Azelastine, the N-methylazepane moiety replaces the typical dimethylamine or piperidine found in first-generation

antihistamines.

- Mechanism: The 7-membered ring increases lipophilicity (LogP modulation) compared to piperidine, enhancing tissue distribution.
- SAR Insight: In H3 receptor ligands, switching from piperidine to azepane often retains or improves affinity ( $K_i$ : 18 nM for azepane vs. 25 nM for piperidine analogs) while altering metabolic clearance profiles due to the distinct ring oxidation sites.

## Suvorexant: The "U-Shape" Enabler

Drug: Suvorexant (Belsomra, Orexin Receptor Antagonist) Role of Diazepane (Azepane Analog): Suvorexant utilizes a 1,4-diazepane core. This is a critical design choice over a piperazine or diamine chain.

- Conformational Lock: The 7-membered ring forces the molecule into a specific "U-shaped" conformation required to sit between the transmembrane helices of the Orexin receptors (OX1R/OX2R).
- Self-Validating Check: Attempts to contract this ring to a 6-membered piperazine resulted in a loss of potency, proving the necessity of the specific bite angle provided by the 7-membered scaffold.

## Balovaptan: Scaffold Hopping & P-gp Efflux

Drug: Balovaptan (V1a Receptor Antagonist) Role of Fused Azepine: Roche optimized this compound via scaffold hopping from earlier leads. The introduction of a triazolobenzodiazepine (fused azepine) system was pivotal.

- Problem: Early leads had poor brain penetration due to P-glycoprotein (P-gp) efflux.
- Solution: The fused azepine system reduced the hydrogen bond acceptor basicity (lowering polar surface area) while maintaining the 3D geometry required for V1a selectivity, ultimately achieving the necessary CNS exposure.

## Synthetic Strategies

Accessing substituted azepanes has historically been harder than piperidines, but modern methods have streamlined the process.

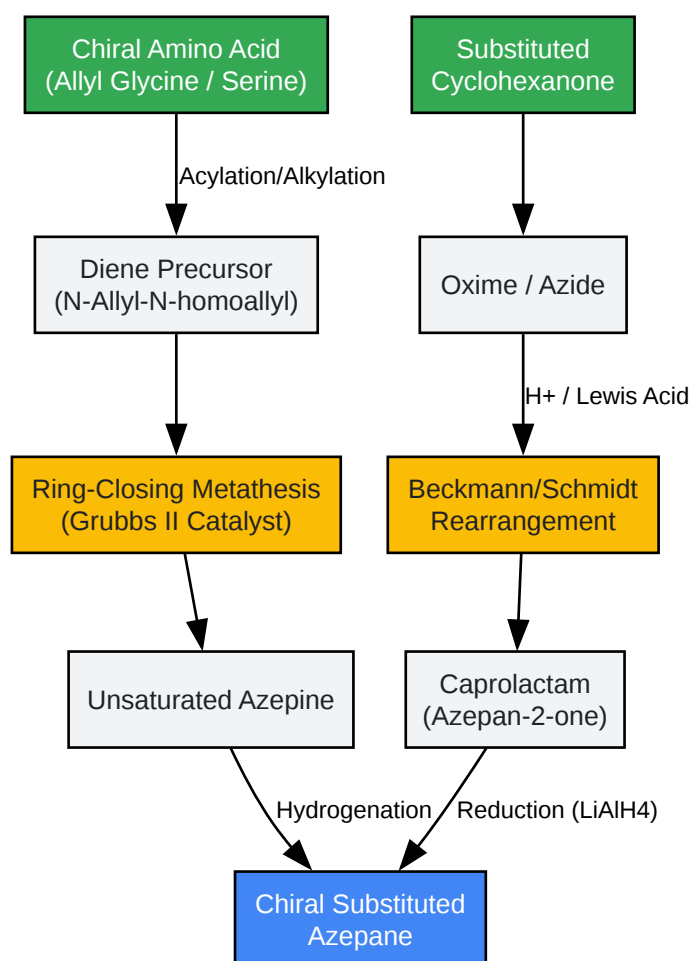
## Primary Route: Ring-Closing Metathesis (RCM)

The most versatile method for creating functionalized azepanes, particularly those with chiral centers derived from amino acid pool precursors.

## Secondary Route: Ring Expansion (Beckmann/Schmidt)

Ideal for converting readily available 4-substituted cyclohexanones into 5-substituted azepan-2-ones (lactams), which are then reduced to azepanes.

## Synthetic Workflow Diagram



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Figure 2: Dual synthetic pathways for accessing azepane scaffolds: RCM (left) for chirality and Expansion (right) for bulk scale.

## Experimental Protocol: Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane

A representative protocol for a chiral azepane-like scaffold, analogous to the Suvorexant intermediate.

Objective: Synthesize a chiral 7-membered ring from linear precursors.

Reagents:

- (R)-3-Aminobutanoic acid (Chiral source)
- N-Benzylglycine ethyl ester
- HATU (Coupling agent)
- LiAlH<sub>4</sub> (Reducing agent)
- Toluene/THF (Solvents)

Step-by-Step Methodology:

- Peptide Coupling (Linear Assembly):
  - Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and N-benzylglycine ethyl ester (1.1 eq) in DMF.
  - Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir at RT for 16h.
  - Validation: Monitor LCMS for amide formation. Workup with EtOAc/Brine.
- Deprotection & Cyclization:
  - Treat the intermediate with 4M HCl in Dioxane to remove the Boc group. Concentrate to dryness.

- Redissolve the amino-ester salt in Toluene. Add Et<sub>3</sub>N (excess) and reflux for 24h.
- Mechanism:[3][4] Intramolecular aminolysis of the ester forms the 7-membered lactam (diazepan-2,5-dione).
- Checkpoint: 7-membered ring formation is slower than 5/6. High dilution or slow addition may be required to prevent polymerization.
- Global Reduction:
  - Suspend the cyclic dione in anhydrous THF under N<sub>2</sub>.
  - Add LiAlH<sub>4</sub> (4.0 eq) portion-wise at 0°C. Heat to reflux for 12h.
  - Quench via Fieser method (Water, 15% NaOH, Water). Filter and concentrate.
  - Result: (R)-1-Benzyl-5-methyl-1,4-diazepane.

#### Quantitative Data Summary (Typical Yields)

Step	Reaction Type	Typical Yield	Key Challenge
1	Amide Coupling	85-95%	Racemization (low risk with HATU)
2	Cyclization	60-75%	Intermolecular polymerization
3	Reduction	70-85%	Handling aluminum salts

## Future Outlook: C-H Activation

The future of azepane diversification lies in C-H activation. Recent protocols (e.g., photoredox catalysis) allow for the direct functionalization of the azepane ring at the C3/C4 positions without pre-functionalized precursors. This allows for "late-stage functionalization" of azepane-containing drugs to rapidly generate SAR libraries.

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